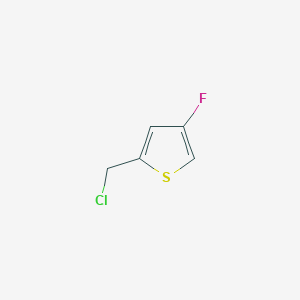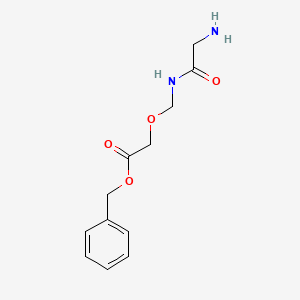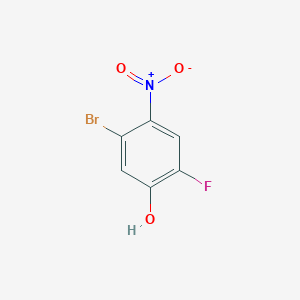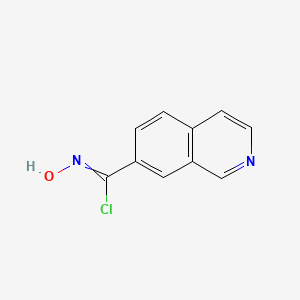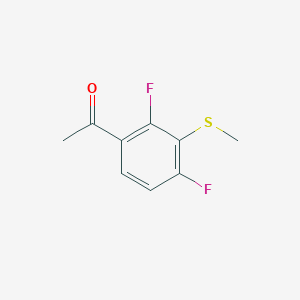
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone typically involves the reaction of 2,4-difluorothiophenol with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms and the methylthio group can influence its binding affinity and reactivity with enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes through its unique chemical structure .
Comparaison Avec Des Composés Similaires
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone can be compared with other similar compounds such as:
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group instead of a methylthio group, which can significantly alter its chemical properties and reactivity.
1-(2,4-Difluoro-3-(methylthio)phenyl)propanone: This compound has a propanone group instead of an ethanone group, affecting its physical and chemical characteristics.
Propriétés
Formule moléculaire |
C9H8F2OS |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
1-(2,4-difluoro-3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 |
Clé InChI |
MCBSKMZHJYVVEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)F)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


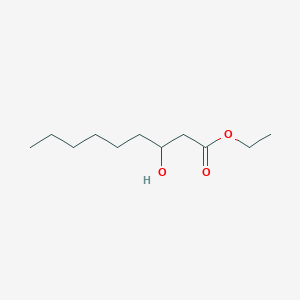
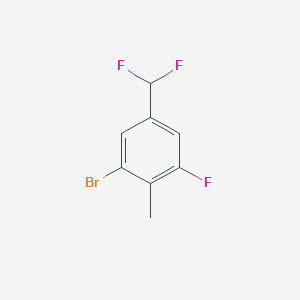
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
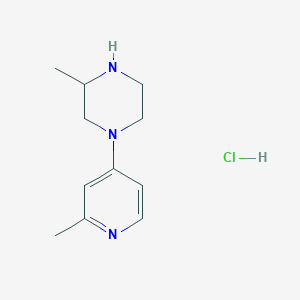

![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

